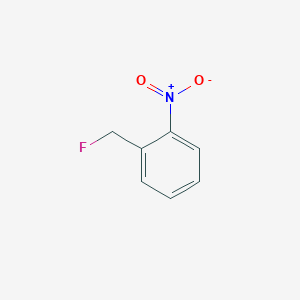

2-Nitrobenzyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(fluoromethyl)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISRHMUOOJKICE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CF)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of 2 Nitrobenzyl Chromophores in Photochemistry

The 2-nitrobenzyl group is a well-known photoremovable protecting group (PPG) in organic chemistry. mdpi.com PPGs are chemical moieties that can be removed from a molecule by exposure to light, allowing for precise control over the release of an active compound. The 2-nitrobenzyl group is versatile and can be used to "cage" a variety of functional groups, including alcohols, acids, and amines. mdpi.com

The photochemical reaction of 4-(2-nitrophenyl)-1,4-dihydropyridines, for instance, proceeds through an electron transfer from the dihydropyridine (B1217469) portion to the nitrobenzene (B124822) moiety. nih.gov This leads to the formation of an intermediate that ultimately yields the final product. nih.gov The efficiency of this process can be influenced by the specific structure of the 2-nitrobenzyl group and the wavelength of light used for activation. mdpi.com

Research Landscape of Nitrobenzyl Systems

Direct Fluorination Approaches

Direct fluorination strategies represent the most common and efficient methods for the synthesis of 2-nitrobenzyl fluoride (B91410) and its analogs. These methods involve the direct introduction of a fluorine atom at the benzylic position.

Conversion of 2-Nitrobenzyl Alcohols to 2-Nitrobenzyl Fluorides

A primary route to 2-nitrobenzyl fluoride is the deoxofluorination of 2-nitrobenzyl alcohol. This transformation substitutes the hydroxyl group with a fluorine atom and can be achieved using a variety of modern fluorinating reagents.

Sulfur-based reagents are widely employed for the deoxyfluorination of alcohols. These reagents activate the alcohol's hydroxyl group, facilitating a nucleophilic substitution by fluoride. The reaction mechanism can proceed via SN1 or SN2 pathways, depending on the substrate and reaction conditions. google.com

(Diethylamino)sulfur trifluoride (DAST) is a versatile and popular reagent for this purpose. acs.org While a specific procedure for 2-nitrobenzyl alcohol is not detailed in the reviewed literature, the successful synthesis of its isomer, 4-nitrobenzyl fluoride, from 4-nitrobenzyl alcohol using DAST provides a strong precedent. rsc.orgumich.edunih.gov In a typical procedure, 4-nitrobenzyl alcohol is treated with DAST in dichloromethane (B109758) at a controlled temperature. The reaction proceeds smoothly to give the corresponding fluoride in high yield after purification. rsc.orgumich.edunih.gov

Another prominent sulfur-based reagent is bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), which was developed as a more thermally stable alternative to DAST. chemicalbook.com It effectively converts alcohols to alkyl fluorides and is a suitable candidate for the synthesis of this compound. chemicalbook.com Other related reagents include XtalFluor, Fluolead™, and the more recent SulfoxFluor, each offering different balances of reactivity, stability, and handling convenience. nih.govgoogle.com

Table 1: Deoxyfluorination of Nitrobenzyl Alcohol with Sulfur-Based Reagents (Example Data)

| Precursor | Reagent | Solvent | Conditions | Yield | Reference |

| 4-Nitrobenzyl alcohol | DAST | Dichloromethane | 10°C to RT, 1h | 67% (recrystallized) | nih.gov |

| 4-Nitrobenzyl alcohol | DAST | Dichloromethane | RT, 1h | 72% (purified) | rsc.orgumich.edu |

This table presents data for the closely related 4-nitrobenzyl alcohol as a reference for the synthesis of this compound.

Beyond sulfur-based compounds, other classes of reagents have been developed for the deoxyfluorination of alcohols. These often exhibit improved safety profiles and functional group tolerance. googleapis.com

Reagents such as PhenoFluor™ and the related AlkylFluor are based on a different structural motif and are capable of converting a wide range of alcohols, including challenging substrates, into their corresponding fluorides. googleapis.comgoogle.com AlkylFluor, in particular, is a bench-stable salt that can be used for the practical deoxyfluorination of primary and secondary alcohols, offering high yields. googleapis.com Another innovative approach utilizes all-carbon scaffold reagents like CpFluor, which are derived from 3,3-difluoro-1,2-diarylcyclopropenes. mdpi.com These reagents activate the alcohol for nucleophilic displacement by a fluoride ion, which is part of the reagent's structure. mdpi.com

Utilizing Sulfur-Based Fluorinating Agents

Fluorination of Precursors

An alternative to the direct conversion of alcohols is the fluorination of other benzylic precursors. These methods typically involve nucleophilic substitution on a carbon atom already bearing a good leaving group or the direct fluorination of a C-H bond.

This classical approach involves the substitution of a leaving group at the benzylic position of a 2-nitrobenzyl derivative with a fluoride ion from a salt source. The most common precursors are 2-nitrobenzyl halides, such as 2-nitrobenzyl bromide. The reaction generally follows an SN2 mechanism. Current time information in Bangalore, IN.

The synthesis of the precursor, 2-nitrobenzyl bromide, can be achieved from 2-nitrotoluene (B74249) through radical bromination. google.comgoogle.com

For the fluorination step, various fluoride salts can be used, including potassium fluoride (KF), cesium fluoride (CsF), and silver(I) fluoride (AgF). mdpi.com The reactivity and solubility of these salts are crucial factors. The low solubility of simple metal fluorides in organic solvents can be a limitation, often necessitating the use of polar aprotic solvents like DMSO or DMF, high temperatures, or phase-transfer catalysts to enhance reactivity. A study on the nucleophilic substitution of the analogous 4-nitrobenzyl bromide demonstrated that nHF·base mixtures can serve as effective fluoride sources, with the reaction proceeding via a stereospecific SN2 pathway. rsc.org More soluble fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) are also commonly employed. mdpi.com

Table 2: Nucleophilic Fluorination of Benzylic Halides (General Conditions)

| Precursor Type | Fluoride Source | Catalyst/Solvent System | Mechanism | Key Considerations |

| Benzyl (B1604629) Halide | KF, CsF | Phase-Transfer Catalyst, Polar Aprotic Solvents (DMF, DMSO) | SN2 | Fluoride salt solubility is critical. |

| Benzyl Halide | AgF | Acetonitrile | SN1 / SN2 | Can facilitate fluorination of tertiary halides. mdpi.com |

| Benzyl Halide | TBAF | Aprotic Solvents | SN2 | Good solubility in organic solvents. |

| Benzyl Halide | nHF·Base (e.g., Py·nHF) | Acetonitrile | SN2 | Reagent nucleophilicity depends on HF content. rsc.org |

Electrophilic fluorination provides a method for the direct conversion of a C-H bond to a C-F bond. For substrates like 2-nitrotoluene, the benzylic C-H bonds are acidic due to the strong electron-withdrawing effect of the adjacent nitro group. This allows for deprotonation by a suitable base (e.g., KOH or n-BuLi) to generate a benzylic anion. This nucleophilic anion can then attack an electrophilic fluorine source ("F+"), such as Selectfluor®, to yield the fluorinated product. This methodology has been demonstrated for various para-substituted benzylic compounds containing nitro groups.

Transition-metal catalysis also offers pathways for electrophilic fluorination. For instance, palladium-catalyzed C-H fluorination has been reported, where a Pd(II)/Pd(IV) cycle facilitates the transformation using an electrophilic fluorine source.

Catalytic Fluorination Approaches

The direct conversion of a benzylic C(sp³)–H bond to a C–F bond represents an efficient and atom-economical route for synthesizing benzyl fluorides. For substrates containing an electron-withdrawing nitro group, such as 2-nitrotoluene, specific catalytic and non-catalytic methods have been developed.

One effective strategy involves the deprotonation of the acidic benzylic protons, which are activated by the adjacent electron-withdrawing nitro group. The use of a base like potassium hydroxide (B78521) (KOH) or n-butyllithium (n-BuLi) generates a benzylic anion. This anion then attacks an electrophilic fluorine source, such as Selectfluor, to yield the desired benzyl fluoride. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This method has been demonstrated on various para-substituted benzylic substrates where the nitro group facilitates the initial deprotonation. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Resubjecting the monofluorinated product to the same conditions can lead to difluorination. beilstein-journals.orgbeilstein-journals.org

Transition metal catalysis and photocatalysis offer powerful alternatives for benzylic C-H fluorination. beilstein-journals.org These methods often proceed via a radical mechanism, where a hydrogen atom transfer (HAT) reagent selectively abstracts a benzylic hydrogen, followed by a fluorine atom transfer (FAT) from a fluorine source. beilstein-journals.orgbeilstein-journals.org Various catalytic systems have been reported, demonstrating broad applicability, although the efficiency can be substrate-dependent.

Key catalytic approaches include:

Photoredox Catalysis: Visible light can activate diarylketone catalysts, such as 9-fluorenone (B1672902) for monofluorination, to selectively abstract a benzylic hydrogen atom. organic-chemistry.org Similarly, decatungstate photocatalysts are used with N-fluorobenzenesulfonimide (NFSI) for the direct fluorination of benzylic C-H bonds. researchgate.netrsc.org

Copper Catalysis: Copper(I) can catalyze a radical relay mechanism where it reacts with NFSI to generate a nitrogen-centered radical. This radical is selective for abstracting benzylic C–H bonds, and the subsequent fluorine transfer affords the benzyl fluoride. beilstein-journals.org

Iron Catalysis: Commercially available iron(II) acetylacetonate (B107027) in combination with Selectfluor provides a mild and effective system for the monofluorination of benzylic sp³ C-H bonds with good yield and selectivity. organic-chemistry.org

Palladium Catalysis: Palladium-catalyzed methods, often involving a Pd(II)/Pd(IV) cycle, can effectively fluorinate benzylic C(sp³)–H bonds. beilstein-journals.org These reactions may require directing groups to achieve high selectivity. beilstein-journals.org

Table 1: Catalytic and Related Approaches for Benzylic C-H Fluorination

| Catalytic System | Fluorine Source | Mechanism | Substrate Scope | Reference |

|---|---|---|---|---|

| Base (KOH or n-BuLi) | Selectfluor | Anionic | Activated benzylic C-H (e.g., by NO₂) | beilstein-journals.orgbeilstein-journals.orgresearchgate.net |

| 9-Fluorenone (Photocatalyst) | Fluorine radical donor | Radical (HAT/FAT) | General benzylic C-H | organic-chemistry.org |

| Decatungstate (Photocatalyst) | NFSI | Radical (HAT/FAT) | General benzylic C-H | researchgate.netrsc.org |

| Iron(II) acetylacetonate | Selectfluor | Not specified | General benzylic C-H | organic-chemistry.org |

| Copper(I) | NFSI | Radical Relay | Secondary/tertiary benzylic C-H | beilstein-journals.org |

| Palladium(II) | N-fluoro-2,4,6-trimethylpyridinium | Organometallic | Directed benzylic C-H | beilstein-journals.org |

Functionalization of Fluorinated Aromatic Scaffolds

An alternative synthetic pathway to this compound begins with a fluorinated aromatic compound, such as benzyl fluoride, followed by the introduction of a nitro group. This approach relies on the principles of electrophilic aromatic substitution, where regioselectivity is a critical consideration.

Nitration of Benzyl Fluoride: Isomer Control and Regioselectivity

The introduction of a nitro group onto the aromatic ring of benzyl fluoride is typically achieved through electrophilic aromatic nitration, using a mixture of nitric acid and sulfuric acid. libretexts.org The regiochemical outcome of this reaction is governed by the directing effect of the fluoromethyl (-CH₂F) substituent. The -CH₂F group is electron-withdrawing due to the high electronegativity of fluorine, which deactivates the benzene (B151609) ring towards electrophilic attack.

In electrophilic aromatic substitution, deactivating groups are typically meta-directors. Therefore, the nitration of benzyl fluoride is expected to yield primarily 3-nitrobenzyl fluoride. However, the formation of ortho and para isomers (this compound and 4-nitrobenzyl fluoride) can also occur. The distribution of these isomers is influenced by several factors:

Steric Hindrance: The ortho position is sterically hindered by the -CH₂F group, which can disfavor the attack of the nitronium ion (NO₂⁺) at this position. sciepub.com

Reaction Temperature: Lower reaction temperatures (-40°C to 10°C) have been shown in some cases to increase the formation of the 2-nitro isomer in the nitration of related substituted benzotrifluoride (B45747) compounds. google.com

Nitrating Agent: The choice of nitrating agent and the reaction medium can influence isomer distribution. dtic.mil While the standard HNO₃/H₂SO₄ mixture is common, other reagents can offer different selectivities. dtic.mil

Controlling the isomer ratio is a significant challenge. The separation of the resulting isomers, such as this compound from the 4-nitro and other isomers, often requires methods like fractional distillation or chromatography. google.com

Table 2: General Principles of Regioselectivity in the Nitration of Substituted Benzenes

| Substituent Type | Directing Effect | Ring Activity | Example Substituent | Primary Product(s) |

|---|---|---|---|---|

| Activating | Ortho, Para | Activated | -CH₃, -OH | Ortho & Para |

| Deactivating (Halogen) | Ortho, Para | Deactivated | -F, -Cl, -Br | Ortho & Para |

| Deactivating (Other) | Meta | Deactivated | -NO₂, -CF₃, -SO₃H | Meta |

| -CH₂F (in Benzyl Fluoride) | Expected Meta | Deactivated | N/A | 3-Nitro (major), 2-Nitro, 4-Nitro |

Introduction of Nitro Group into Fluorinated Benzyl Systems

Beyond the direct nitration of benzyl fluoride, other methods exist for introducing a nitro group into fluorinated aromatic systems. A one-step method for simultaneous fluorination and nitration involves reacting an aromatic compound with a nitrating agent, such as nitric acid, in the presence of elemental fluorine. google.com This process can introduce both fluorine atoms and nitro groups into the aromatic ring in a single step. google.com

Another approach involves nucleophilic aromatic substitution (SNAr). While less common for introducing a nitro group directly, a related strategy is the replacement of a suitable leaving group (like a halogen or another nitro group) on a fluorinated aromatic ring with a nucleophile that can be later converted to a nitro group. mathnet.ru For example, in highly activated systems, a leaving group can be displaced by a sulfur-based nucleophile, which is then oxidized and subsequently transformed, demonstrating the versatility of substitution reactions on nitroaromatics. mathnet.ru

Advanced Synthetic Strategies

Modern organic synthesis provides sophisticated tools for creating fluorinated molecules with high precision, including control over stereochemistry and the ability to modify complex molecules at late stages of a synthesis.

Stereoselective and Diastereoselective Fluorination

While this compound itself is an achiral molecule, the development of stereoselective fluorination methods is crucial for the synthesis of chiral analogues, which are of significant interest in medicinal chemistry. These methods aim to control the three-dimensional arrangement of atoms during the C-F bond formation at a prochiral benzylic center.

One notable advance is the palladium-catalyzed enantioselective fluorination of benzylic C(sp³)–H bonds. beilstein-journals.org This approach utilizes a transient chiral directing group that coordinates to the palladium catalyst and directs the fluorination to one side of the molecule, resulting in a specific enantiomer. Such strategies have been effective for fluorinating benzylic positions that are ortho to an aldehyde substituent. beilstein-journals.org

Diastereoselective methods have also been developed, for instance, in the context of fluorinating complex polycyclic enones where the existing stereocenters in the molecule direct the approach of the fluorinating agent. chemrxiv.org Although not directly applied to 2-nitrotoluene, these principles of catalyst and substrate control are foundational for the potential asymmetric synthesis of substituted this compound derivatives. The development of reagents for the stereoselective introduction of difluoro(aminosulfonyl)methyl groups also highlights the progress in creating complex chiral fluorinated molecules. cas.cnchinesechemsoc.org

Late-Stage Fluorination and Difluoromethylation

Late-stage functionalization refers to the introduction of atoms or functional groups into a complex molecule, such as a drug candidate or natural product, at one of the final steps of its synthesis. rsc.orgmpg.de This strategy is highly valuable as it allows for the rapid generation of a library of analogues for biological testing without needing to restart the synthesis from scratch.

Late-Stage Fluorination of benzylic C-H bonds is an appealing reaction for modifying bioactive compounds. researchgate.netrsc.org Photocatalytic methods, such as those using a decatungstate catalyst or AIBN initiation with NFSI, have been developed for this purpose. researchgate.netrsc.org These reactions provide a means to introduce a fluorine atom at a specific benzylic position, which can be used to block metabolic degradation at that site. researchgate.netrsc.org

Difluoromethylation , the introduction of a difluoromethyl (-CHF₂) group, is another advanced strategy used to create analogues of bioactive molecules. researchgate.netrsc.org The -CHF₂ group is often considered a bioisostere of a hydroxyl (-OH) or thiol (-SH) group and can act as a lipophilic hydrogen bond donor. scienceopen.com Methods for late-stage difluoromethylation often involve C-H activation and can be achieved through photoredox catalysis or Minisci-type radical chemistry, particularly for heteroaromatics. rsc.orgnih.gov While this introduces a -CHF₂ group instead of the -CH₂F of benzyl fluoride, it represents a key advanced strategy for modifying related aromatic scaffolds to modulate their biological properties.

Advanced Spectroscopic Techniques for Elucidating Structure and Dynamics

Spectroscopy is a cornerstone in the study of this compound, providing detailed information about its electronic structure, functional groups, and the transient species it forms during chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and structural integrity of this compound by probing the magnetic environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

In ¹H NMR spectroscopy, the benzylic protons (-CH₂F) are particularly diagnostic. They appear as a doublet due to coupling with the adjacent fluorine atom. The large coupling constant (J-value) of approximately 48 Hz is characteristic of geminal H-F coupling. rsc.org The aromatic protons resonate in the downfield region, typically between 7.5 and 8.3 ppm, with their splitting patterns providing information about the substitution on the benzene ring. rsc.org

¹³C NMR spectroscopy provides further structural confirmation. The benzylic carbon atom exhibits a large C-F coupling constant, typically around 173 Hz, a key identifier for the -CH₂F group. rsc.org The carbon atoms of the aromatic ring appear in the 124-146 ppm range, with the carbon atom bearing the nitro group (C-NO₂) being the most deshielded. rsc.org

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum shows a characteristic signal for the benzylic fluorine. Its chemical shift provides a sensitive probe of the local electronic environment. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.24 | d | 8.1 | Ar-H |

| 7.83 | d | 7.7 | Ar-H | |

| 7.77 | t | 7.7 | Ar-H | |

| 7.53 | t | 8.0 | Ar-H | |

| 5.89 | d | 47.9 | -CH₂F | |

| ¹³C | 145.6 | - | - | C-NO₂ |

| 134.4 | - | - | Ar-C | |

| 134.3 | - | - | Ar-C | |

| 128.6 | - | - | Ar-C | |

| 126.8 | d | 17.6 | Ar-C | |

| 124.9 | - | - | Ar-C | |

| 81.3 | d | 172.8 | -CH₂F | |

| ¹⁹F | -219.4 | - | - | -CH₂F |

| Spectroscopic data obtained in CDCl₃. Data sourced from a study on 1-(fluoromethyl)-2-nitrobenzene. rsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the this compound molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.

The most prominent features in the IR spectrum of this compound are the strong absorption bands associated with the nitro (NO₂) group. These appear as two distinct stretches: an asymmetric stretch typically in the range of 1520-1535 cm⁻¹ and a symmetric stretch around 1340-1355 cm⁻¹. rsc.org The presence of the fluoromethyl group can be identified by the C-F stretching vibration, which gives rise to a strong band, often found in the 1000-1100 cm⁻¹ region. rsc.org Vibrations associated with the aromatic ring, including C-H and C=C stretching, are also observed.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1616 | Medium | Aromatic C=C Stretch |

| ~1522 | Strong | Asymmetric NO₂ Stretch |

| ~1341 | Strong | Symmetric NO₂ Stretch |

| ~1009 | Strong | C-F Stretch |

| ~858 | Strong | C-H Bending (Aromatic) |

| Data sourced from a study on 1-(fluoromethyl)-2-nitrobenzene. rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is dominated by absorptions arising from the nitrophenyl chromophore. Typically, 2-nitrobenzyl compounds exhibit a strong absorption band in the UV region, often around 250-280 nm. researchgate.netinstras.com This absorption corresponds to π → π* transitions within the aromatic system. The presence of the nitro group also gives rise to a weaker n → π* transition at longer wavelengths, though this may be obscured by the more intense π → π* band. researchgate.net The absorption properties are crucial for photochemical applications, as the wavelength of irradiation must overlap with an absorption band to trigger a reaction. instras.com

Time-Resolved Spectroscopy for Reaction Intermediates

Time-resolved spectroscopy is a powerful technique for studying the mechanism of photochemical reactions by detecting and characterizing short-lived intermediates. nih.gov The photochemistry of 2-nitrobenzyl compounds is of significant interest, particularly their use as photolabile protecting groups, often referred to as "caged compounds". acs.org

Upon UV irradiation, this compound is expected to undergo an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This process leads to the formation of a transient species known as an aci-nitro intermediate. researchgate.netacs.org Time-resolved UV-Vis absorption spectroscopy has been instrumental in identifying these intermediates, which exhibit a characteristic strong absorption at longer wavelengths, typically around 400-430 nm. researchgate.netacs.org The decay of this aci-nitro intermediate is the rate-limiting step in the release of the protected group and the formation of the final 2-nitrosobenzaldehyde byproduct. acs.org Further studies using time-resolved IR spectroscopy have provided even more detailed mechanistic insights, allowing for the observation of vibrational bands of the transient aci-nitro species and subsequent intermediates in real-time. acs.org

Structural Analysis via X-ray Diffraction

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule, providing precise data on bond lengths, bond angles, and crystal packing. researchgate.net

Spectroscopic Studies for Mechanistic Insights

The combination of various spectroscopic techniques provides a comprehensive picture of the reaction mechanisms involving this compound. A prime example is the elucidation of its photochemical rearrangement pathway.

This is where time-resolved spectroscopy becomes crucial. As discussed, flash photolysis experiments coupled with UV-Vis and IR detection have allowed researchers to propose a detailed mechanism for the 2-nitrobenzyl class of compounds. acs.org The initial photochemical excitation leads to the aci-nitro tautomer, identified by its unique absorption spectrum. researchgate.netacs.org Subsequent steps, including the formation of cyclic intermediates like 1,3-dihydrobenz[c]isoxazol-1-ol derivatives, have also been identified through careful spectroscopic analysis, leading to a revised and more detailed understanding of this important photoreaction. acs.org These spectroscopic studies are essential for optimizing the use of 2-nitrobenzyl compounds in applications such as photolithography and as photocleavable protecting groups in chemical synthesis.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, form the bedrock of the theoretical analysis of 2-Nitrobenzyl fluoride (B91410). These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The potential energy surface (PES) of a molecule maps its energy as a function of its geometry, providing a fundamental description of its possible conformations and chemical reactions. For 2-nitrobenzyl compounds, PES explorations are particularly important for understanding their characteristic photoisomerization reactions. researchgate.net

The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement of atoms, known as its optimized geometry. Methods like DFT with basis sets such as 6-311+G(d,p) are commonly employed for this purpose. researchgate.net These calculations predict bond lengths, bond angles, and dihedral angles.

For 2-Nitrobenzyl fluoride, the geometry is defined by the orientation of the fluoromethyl (-CH₂F) and nitro (-NO₂) groups relative to the benzene (B151609) ring. Due to steric hindrance and electronic interactions between these adjacent groups, they are expected to be twisted out of the plane of the aromatic ring. Quantum chemical calculations can precisely determine these torsional angles. researchgate.net The electronic structure defines the distribution of electrons within the molecule, which is critical for understanding its reactivity and properties. tandfonline.com

Table 1: Predicted Molecular Geometry Parameters for this compound (Note: These are representative values based on standard bond lengths and computational studies of similar molecules. Actual values would be determined by specific quantum chemical calculations.)

| Parameter | Predicted Value | Description |

| C-C (aromatic) | ~1.39 Å | Average bond length within the benzene ring. |

| C-N (nitro) | ~1.47 Å | Bond length between the ring and the nitro group. |

| N-O (nitro) | ~1.22 Å | Average bond length of the nitro group oxygens. |

| C-C (benzyl) | ~1.51 Å | Bond between the ring and the fluoromethyl carbon. |

| C-F | ~1.38 Å | Bond length of the carbon-fluorine bond. |

| C-H (benzyl) | ~1.09 Å | Bond length of the benzylic hydrogens. |

| ∠ O-N-O | ~124° | Angle within the nitro group. |

| ∠ C-C-N | ~119° | Angle of the nitro group relative to the ring. |

| ∠ C-C-F | ~109.5° | Tetrahedral angle at the benzylic carbon. |

Quantum chemistry is a powerful tool for predicting various spectroscopic properties, which aids in the interpretation of experimental data. tandfonline.comnih.gov

Infrared (IR) and Raman Spectroscopy: Calculations can determine the vibrational frequencies of the molecule. researchgate.net By analyzing the computed spectrum, specific peaks can be assigned to the stretching, bending, and torsional motions of functional groups like the nitro group (NO₂ symmetric and asymmetric stretches) and the carbon-fluorine bond (C-F stretch). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is often used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. tandfonline.comresearchgate.net These predictions are valuable for assigning signals in experimental spectra and confirming the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions. mdpi.com This allows for the assignment of absorption bands in the UV-Vis spectrum to specific molecular orbital transitions, such as π-π* transitions within the aromatic system. mdpi.com

Table 2: Key Predicted Vibrational Frequencies for this compound (Note: These are typical frequency ranges for the specified functional groups.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Nitro Group |

| NO₂ Symmetric Stretch | 1340 - 1370 | Nitro Group |

| C-F Stretch | 1000 - 1400 | Fluoroalkane |

| C-H Aromatic Stretch | 3000 - 3100 | Benzene Ring |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons. libretexts.org

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring. The LUMO, conversely, is anticipated to be centered on the highly electron-withdrawing nitro group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net

Table 3: Frontier Molecular Orbital Characteristics of this compound

| Orbital | Predicted Location of Electron Density | Implication for Reactivity |

| HOMO | Phenyl ring and benzyl (B1604629) carbon | Site of electrophilic attack (electron donation). |

| LUMO | Nitro group (N and O atoms) | Site of nucleophilic attack (electron acceptance). |

| HOMO-LUMO Gap | Relatively small | Indicates high reactivity, typical for nitroaromatics. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govimist.ma The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to positive charges) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to negative charges). nih.gov

For this compound, the MEP map would show a strong negative potential (red) around the oxygen atoms of the nitro group, confirming this as the primary site for electrophilic attack. uni-muenchen.deuniv-mosta.dz The hydrogen atoms of the aromatic ring and the benzyl group would exhibit a positive potential (blue or green), while the region around the electronegative fluorine atom would also show some negative character.

Frontier Molecular Orbital (FMO) Analysis

Modeling of Intramolecular Interactions

The proximity of the nitro and fluoromethyl groups on the benzene ring allows for the possibility of significant intramolecular (within-the-molecule) interactions. These non-covalent interactions can influence the molecule's preferred conformation and stability.

Computational modeling can be used to investigate and quantify these interactions. acs.org In this compound, a key interaction to study is the potential for a weak intramolecular hydrogen bond between one of the benzylic hydrogens (-CH₂F) and an oxygen atom of the adjacent nitro group. Furthermore, repulsive or attractive electrostatic interactions between the fluorine atom and the nitro group can be modeled. ucla.edu Studies on related molecules have characterized similar weak intramolecular hydrogen bonds involving fluorine and NH or OH groups, providing a framework for analyzing the analogous interactions in this compound. researchgate.netresearchgate.net

Theoretical Studies on Fluorine's Electronic Effects

Theoretical and computational studies have been instrumental in elucidating the nuanced electronic influence of the fluorine atom within the this compound framework. The presence of fluorine on the benzylic carbon introduces a complex interplay of electronic effects that significantly modulates the molecule's reactivity and properties.

Detailed quantum chemical calculations, particularly using Density Functional Theory (DFT), have explored the electronic structure of molecules analogous to this compound. researchgate.net The primary electronic contributions of fluorine are its strong negative inductive effect (-I) and a comparatively weaker positive mesomeric or resonance effect (+M). nih.gov The -I effect, stemming from fluorine's high electronegativity, withdraws electron density from the rest of the molecule through the sigma bond network. nih.gov This effect is most pronounced at the alpha-carbon and its influence decreases with distance.

A theoretical investigation at the B3LYP/6-311G** level of theory on the nitration of benzyl fluoride, a closely related structure, provides significant insights. sioc-journal.cn The study revealed that the fluorine atom's high electronegativity and potent electron-withdrawing nature deactivate the aromatic ring towards electrophilic attack by a nitronium ion (NO₂⁺). sioc-journal.cn This deactivation is reflected in the higher activation energies required for the substitution reaction compared to unsubstituted toluene. sioc-journal.cn

Computational studies on related fluorinated compounds have also highlighted the role of the C-F bond in molecular interactions. The polarized Cδ⁺-Fδ⁻ bond can participate in hydrogen bonding, which can stabilize transition states in certain reactions. beilstein-journals.orgrsc.org Furthermore, the electronegative fluorine atom has been shown to play a crucial role in the pyramidalization of adjacent carbanionic centers, an effect that can influence the stereochemical outcome of reactions. rsc.org

The following table summarizes the calculated activation energies for the nitration of benzyl fluoride, illustrating the deactivating and directing effects of the fluoromethyl group.

| Position of Nitration | Calculated Activation Energy (kcal/mol) |

|---|---|

| ortho | Lower than meta |

| meta | Higher than ortho and para |

| para | Lower than meta |

Data sourced from a theoretical study on the nitration of benzyl fluoride, which serves as a model for understanding the electronic influence of the CH₂F group. sioc-journal.cn The study indicates that while the fluorine atom deactivates the ring, it directs incoming electrophiles to the ortho and para positions.

Reaction Mechanisms of 2 Nitrobenzyl Fluoride

Photochemical Reaction Mechanisms of 2-Nitrobenzyl Systems

The photochemistry of 2-nitrobenzyl compounds is a well-studied area, primarily due to their use as photoremovable protecting groups. acs.org The process is initiated by the absorption of UV light, which triggers an intramolecular redox reaction. researchgate.net This reaction ultimately leads to the cleavage of the bond at the benzylic position and the conversion of the nitro group to a nitroso group. researchgate.net

Upon photoexcitation, the primary photochemical event for 2-nitrobenzyl systems is an intramolecular hydrogen atom transfer from the benzylic carbon (the carbon adjacent to the aromatic ring) to one of the oxygen atoms of the ortho-nitro group. researchgate.netnih.gov This transfer is classified as a nih.govrsc.org-sigmatropic shift. cdnsciencepub.comwikipedia.org This process is remarkably fast, occurring in less than 10 picoseconds, and proceeds from the excited singlet state. researchgate.net

This hydrogen transfer results in the formation of a transient quinonoid intermediate known as an aci-nitro protomer or nitronic acid. researchgate.netnih.govresearchgate.net This tautomerization is the foundational step for the subsequent chemical transformations that lead to product formation. researchgate.net The aci-nitro intermediate is characterized by a strong absorption band around 400 nm. nih.govacs.org The formation of this intermediate can be reversible, and its stability and subsequent reaction pathways are highly dependent on environmental factors. researchgate.net

Following the formation of the initial aci-nitro intermediate, a cascade of reactions occurs involving several other transient species. The decay of the aci-nitro species can follow multiple competing pathways, the balance of which is dictated by the solvent and pH. rsc.orgnih.gov

Key intermediates identified through techniques like laser flash photolysis and time-resolved infrared (TRIR) spectroscopy include:

Aci-nitro Tautomers (A): The primary photoproducts, which exist in equilibrium with their corresponding anions. researchgate.netnih.govacs.org

1,3-Dihydrobenz[c]isoxazol-1-ol Derivatives (B): These cyclic intermediates are formed from the decay of the aci-nitro tautomers. researchgate.netnih.govacs.org Their formation was a significant revision to earlier proposed mechanisms. nih.govacs.org

2-Nitrosobenzyl Hemiacetals (C): In the presence of alcohols (or water), the final ring-opening can lead to the formation of hemiacetals (or hydrates), which can be the rate-limiting species in the release of the protected group under certain pH conditions. nih.govacs.orgresearchgate.net

The classical pathway involves the cyclization of the aci-nitro intermediate to a benzisoxazolidine intermediate, which then undergoes ring-opening to yield the final 2-nitrosobenzaldehyde (in the case of the parent compound) or a related carbonyl compound. rsc.orgnih.govsigmaaldrich.com However, studies have shown that in buffered aqueous solutions, a novel pathway for the aci-tautomers prevails. nih.govacs.org In some cases, the aci-nitro intermediate can be trapped intramolecularly, leading to other long-lived intermediates. researchgate.net

| Intermediate Type | Description | Key Role |

|---|---|---|

| Aci-nitro Tautomer | Quinonoid structure formed via intramolecular hydrogen transfer. Absorbs around 400 nm. nih.gov | Primary photoproduct, precursor to all subsequent intermediates. researchgate.net |

| 1,3-Dihydrobenz[c]isoxazol-1-ol | Cyclic intermediate formed from the decay of the aci-nitro tautomer. acs.org | Key step connecting the aci-nitro species to the final product. nih.gov |

| 2-Nitrosobenzyl Hemiacetal/Hydrate | Formed upon ring-opening in the presence of alcohol or water. nih.govsigmaaldrich.com | Can be the rate-limiting species for product release at acidic or neutral pH. nih.govresearchgate.net |

The reaction mechanism, rates, and the balance between competing pathways are profoundly influenced by the solvent and the pH of the medium. researchgate.net

Solvent Effects: The presence of water is essential for some photoredox reactions of nitrobenzyl compounds, particularly for meta and para isomers, while the ortho isomer's reaction can proceed in various organic solvents. cdnsciencepub.com In aprotic solvents, the reaction of 2-nitrobenzyl alcohols is dominated by a pathway involving hydrated nitroso compounds formed by proton transfer. nih.govsigmaaldrich.com In contrast, in aqueous solutions (pH 3-8), the classical mechanism involving cyclization to a benzisoxazolidine intermediate is more prevalent. nih.govsigmaaldrich.com

pH Effects: The rates of decay for the various intermediates show a strong dependence on pH. researchgate.netnih.gov For instance, the decay of the aci-nitro tautomer of 2-nitrotoluene (B74249) shows distinct pH-dependent regions, indicating changes in the reaction mechanism. researchgate.net At low pH, a Nef-type isomerization can occur, while at neutral and higher pH, protonation of the aci-nitro anion by water or hydronium ions regenerates the starting material. researchgate.net In the photorelease of substrates from 2-nitrobenzyl ethers, hemiacetal intermediates can limit the release rate at pH values below 8-10. nih.govacs.org Furthermore, acid and base catalysis are observed in the photooxygenation of certain nitrobenzyl derivatives. cdnsciencepub.com

| Condition | Effect on Reaction Pathway |

|---|---|

| Aprotic Solvents | Favors pathway via hydrated nitroso compounds. nih.govsigmaaldrich.com |

| Aqueous Solution (pH 3-8) | Favors the "classical" mechanism of cyclization to benzisoxazolidine intermediates. nih.govsigmaaldrich.com |

| Aqueous Solution (Buffered, e.g., pH 7) | A novel reaction pathway for the aci-tautomers is predominant. nih.govacs.org |

| Acidic Conditions (pH < 3) | Can promote Nef-type isomerization of the aci-nitro intermediate. researchgate.net Hemiacetal intermediates may limit the rate of product release. nih.gov |

| Basic Conditions (pH > 8) | Base catalysis is observed for some reactions. cdnsciencepub.com The rate-limiting step can change compared to acidic conditions. nih.gov |

Influence of Solvent and pH on Reaction Pathways

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom in 2-nitrobenzyl fluoride (B91410) is attached to a benzylic carbon that is activated towards nucleophilic substitution. This activation is due to the powerful electron-withdrawing effect of the ortho-nitro group, which stabilizes the transition state of the reaction.

While direct studies on 2-nitrobenzyl fluoride are sparse, its reactivity can be inferred from the well-established principles of nucleophilic aromatic substitution (SNAr) and related reactions. researchgate.netumich.edu In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, and the presence of a strong electron-withdrawing group (like a nitro group) ortho or para to the leaving group is crucial. organic-chemistry.orgimperial.ac.uk

In the case of this compound, the reaction is a nucleophilic aliphatic substitution (SN2 or SN1 type), but the principles of activation by the nitro group are similar. The fluorine atom is a competent leaving group. The reaction proceeds when a nucleophile attacks the benzylic carbon, displacing the fluoride ion. iitk.ac.in The rate of this substitution is significantly enhanced by the ortho-nitro group. This is analogous to the high reactivity of 2-nitropyridines and other activated nitroarenes toward nucleophilic substitution with fluoride ions, where the nitro group facilitates the attack. researchgate.net

Reactions of the Nitro Group

Beyond its central role in the photochemistry of the molecule, the nitro group on this compound can undergo its own characteristic reactions, primarily reduction.

A notable reaction occurs when related compounds, such as 2-nitrobenzyl alcohol and 2-nitrobenzyl chloride, are treated with a superacid like trifluoromethanesulfonic acid. rsc.orgrsc.org Under these conditions, a complex oxidation-reduction sequence takes place. The reaction proceeds through the intermediate formation of the C-protonated conjugate acid of anthranil (B1196931) N-oxide and involves the mono- and di-protonated forms of 2-nitrosobenzaldehyde. rsc.org The final product is 4-amino-3-carboxyphenyl trifluoromethanesulfonate, demonstrating a profound rearrangement and transformation of the initial structure. rsc.org

The nitro group can also be reduced through more conventional means, although the intramolecular photoredox pathway is a distinct process where the nitro group is reduced to a nitroso group concurrently with the oxidation of the benzylic position. cdnsciencepub.com

Reactions at the Benzylic Position

The benzylic position of this compound, the carbon atom bearing the fluorine and directly attached to the benzene (B151609) ring, is a key center of reactivity. The reactivity of this C(sp³)–H bond is significantly influenced by the adjacent aromatic ring, which can stabilize intermediates such as radicals and carbocations through resonance. Current time information in Bangalore, IN.altervista.orgrsc.org Furthermore, the strongly electron-withdrawing nitro (-NO₂) group at the ortho position has a profound electronic effect, enhancing the electrophilicity of the benzylic carbon and influencing the reaction pathways. acs.org Reactions at this site primarily involve the substitution of the fluorine atom or photochemical rearrangements initiated by the ortho-nitro group.

Nucleophilic Substitution Reactions

The benzylic carbon in this compound is susceptible to attack by nucleophiles, potentially leading to the displacement of the fluoride ion. Benzylic halides can undergo nucleophilic substitution through either an S(_N)1 or S(_N)2 mechanism. Current time information in Bangalore, IN.stanford.edu Primary benzylic halides typically favor the S(_N)2 pathway, which involves a concerted backside attack by the nucleophile. stanford.edu The formation of a benzylic carbocation, stabilized by resonance with the benzene ring, facilitates the S(_N)1 pathway, which is more common for secondary and tertiary benzylic halides. Current time information in Bangalore, IN.altervista.org

The carbon-fluorine bond is the strongest carbon-halogen bond, making alkyl fluorides, including benzylic ones, generally less reactive in nucleophilic substitution reactions compared to their chloride, bromide, or iodide counterparts. acs.org Consequently, functionalization often requires activation of the C-F bond.

While specific studies on the nucleophilic substitution of this compound are limited in publicly accessible literature, research on the isomeric 4-nitrobenzyl fluoride provides significant insight into the potential reactivity. Studies have shown that the C-F bond in activated benzylic fluorides can be efficiently converted to a more labile C-I bond, which can then undergo in-situ substitution with various nucleophiles. acs.orgmasterorganicchemistry.comacs.org A highly efficient method for this transformation involves the use of lithium iodide (LiI). masterorganicchemistry.comacs.org For instance, 4-nitrobenzyl fluoride reacts readily with LiI to form 4-nitrobenzyl iodide, which can then be coupled with different nucleophiles without being isolated. acs.org

The table below summarizes the in-situ C-F bond functionalization of 4-nitrobenzyl fluoride via iodination followed by nucleophilic substitution. These findings illustrate a powerful strategy for overcoming the low reactivity of the C-F bond, a strategy that is conceptually applicable to the 2-nitro isomer.

| Nucleophile | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzo[d]oxazole-2(3H)-thione | 1) LiI, Toluene, 100 °C 2) Nucleophile, 100 °C | 2-((4-Nitrobenzyl)thio)benzo[d]oxazole | 99 |

| 4-Methylbenzenamine | 1) LiI, Toluene, 100 °C 2) Nucleophile, 100 °C | N-(4-Nitrobenzyl)-4-methylbenzenamine | 97 |

| Pyrrolidine | 1) LiI, Toluene, 100 °C 2) Nucleophile, 100 °C | 1-(4-Nitrobenzyl)pyrrolidine | 85 |

Photochemical Reactions

A defining characteristic of 2-nitrobenzyl compounds is their lability upon exposure to ultraviolet (UV) light. This property has led to the extensive use of the 2-nitrobenzyl group as a photolabile protecting group, or "photocage," for a variety of functional groups, including alcohols, amines, and carboxylic acids. acs.orgtandfonline.com The reaction mechanism is a unique intramolecular process that results in the cleavage of the benzylic bond and the release of the protected molecule, which in the case of this compound, would be the fluoride ion.

The photochemical reaction is initiated by the absorption of a photon (typically in the range of 254-350 nm), which excites the ortho-nitro group to a biradical-like triplet state. This is followed by a rapid intramolecular hydrogen atom abstraction from the benzylic carbon by one of the oxygen atoms of the excited nitro group. tandfonline.com This step forms a transient species known as an aci-nitro intermediate. acs.orgtandfonline.com

Chemical Transformations and Reactivity

Transformations Involving the Fluorine Substituent

The carbon-fluorine bond is the strongest single covalent bond to carbon, making its activation a significant challenge in organic synthesis. worktribe.com However, the presence of the nitro group in the ortho position of 2-nitrobenzyl fluoride (B91410) activates the benzylic C-F bond, facilitating certain transformations.

Activation of the C(sp³)–F bond in benzylic fluorides, including nitro-substituted derivatives, allows for the formation of new carbon-carbon and carbon-heteroatom bonds. While the high bond dissociation energy of the C-F bond presents a challenge, various methods have been developed to achieve its functionalization. nih.govnih.gov

One effective method involves the use of lithium iodide (LiI) to convert alkyl fluorides to the corresponding iodides. nih.gov This transformation is particularly efficient for activated substrates like 4-nitrobenzyl fluoride, which readily reacts at room temperature in dichloromethane (B109758) to yield the corresponding iodide in high yield. nih.gov This iodide can then undergo in situ nucleophilic displacement to form new bonds. For instance, treatment of 4-nitrobenzyl fluoride with LiI in the presence of nucleophiles like benzo[d]oxazole-2(3H)-thione or various amines leads to the formation of carbon-sulfur and carbon-nitrogen bonds in excellent yields. nih.gov

Transition metal catalysis also plays a crucial role in C-F bond activation. Palladium-catalyzed Suzuki cross-coupling reactions have been successfully applied to couple benzylic fluorides with arylboronic acids. nih.gov This method is tolerant of various functional groups, including nitro groups. nih.gov Similarly, nickel-catalyzed cross-coupling reactions provide another avenue for the functionalization of alkyl fluorides. nih.gov

Recent advancements have demonstrated that chemodivergent activation of monofluoroalkyl compounds can lead to either nucleophilic or electrophilic intermediates, expanding the synthetic utility of these compounds. nih.gov This approach allows for a broader range of carbon-carbon and carbon-heteroatom bond formations. nih.gov

| Reactant | Reagent(s) | Product | Yield (%) | Reference |

| 4-Nitrobenzyl fluoride | LiI, CH₂Cl₂ | 4-Nitrobenzyl iodide | 91-99 | nih.gov |

| 4-Nitrobenzyl fluoride | LiI, Benzo[d]oxazole-2(3H)-thione, Toluene | 2-((4-Nitrobenzyl)thio)benzo[d]oxazole | ~100 | nih.gov |

| 4-Nitrobenzyl fluoride | (Aryl)B(OH)₂, Pd catalyst | 4-Nitro-1,1'-biaryl | 86-96 | nih.gov |

This table showcases selected examples of C-F bond functionalization reactions of nitrobenzyl fluorides.

Hydrodefluorination (HDF) is a process that replaces a fluorine atom with a hydrogen atom. This transformation can be achieved using various catalytic systems. While specific studies on the hydrodefluorination of 2-nitrobenzyl fluoride are not extensively detailed in the provided results, general methods for the HDF of fluoroaromatics and alkyl fluorides are well-established and could potentially be applied.

For instance, catalyst-free hydrodefluorination of perfluoroarenes has been achieved using sodium borohydride (B1222165) (NaBH₄) in solvents like DMSO. nih.govacs.org This method has shown good functional group tolerance. nih.gov Transition metal catalysis, particularly with nickel complexes, has also proven effective for the hydrodefluorination of fluorinated pyridines and other fluoroaromatics. chemrxiv.orgresearchgate.net Gold(I) complexes have also been shown to catalyze hydrodefluorination reactions. rsc.org These methods often involve the activation of a silane (B1218182) reagent by the catalyst to generate a metal-hydride intermediate, which then effects the C-F bond cleavage. rsc.org

Carbon-Fluorine Bond Activation and Functionalization

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group, which is a key precursor for many other functionalities.

The reduction of the nitro group in this compound to an amino group yields 2-aminobenzyl fluoride. This transformation is a crucial step in the synthesis of various heterocyclic compounds and other complex molecules. mdpi.com A variety of reducing agents and catalytic systems can be employed for this purpose.

Common methods for nitro group reduction include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum, or Raney nickel with hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.com Another widely used approach is the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) in ethanol (B145695) offers a milder, pH-neutral alternative. masterorganicchemistry.comcommonorganicchemistry.com For substrates sensitive to hydrogenation or acidic conditions, sodium sulfide (B99878) (Na₂S) can be a suitable reagent. commonorganicchemistry.com

It is important to select the appropriate reducing agent to avoid unwanted side reactions. For example, while lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, it typically reduces aromatic nitro compounds to azo products. commonorganicchemistry.com

| Starting Material | Reagent(s) | Product | Notes | Reference(s) |

| Aromatic Nitro Compound | H₂, Pd/C | Aromatic Amine | Common and efficient method. | masterorganicchemistry.comcommonorganicchemistry.com |

| Aromatic Nitro Compound | Fe, HCl | Aromatic Amine | Classical and cost-effective method. | masterorganicchemistry.com |

| Aromatic Nitro Compound | SnCl₂, Ethanol | Aromatic Amine | Mild, non-aqueous conditions. | masterorganicchemistry.comcommonorganicchemistry.com |

| 3-Nitrobenzyl fluoride | LiAlH₄ | 3-Aminobenzyl fluoride | Obtained in poor yield. | researchgate.net |

This table provides a summary of common methods for the reduction of aromatic nitro compounds.

The resulting 2-aminobenzyl fluoride is a valuable intermediate. For example, it can be used in the synthesis of 2-(2'-aminophenyl)benzothiazole derivatives, which have applications as chemosensors. mdpi.com

The presence of both a nitro group and a benzylic fluoride allows for intramolecular cyclization reactions, often following the reduction of the nitro group. The resulting amino group can act as a nucleophile, displacing the fluoride or participating in condensation reactions.

For instance, 2-aminobenzyl alcohol, a related compound, is a key precursor in the synthesis of quinolines through reactions with ketones or α,β-unsaturated ketones, often catalyzed by transition metals like iridium or copper. rsc.orgorganic-chemistry.org These reactions proceed via an initial condensation followed by cyclization and aromatization. While direct examples starting from 2-aminobenzyl fluoride are not explicitly detailed, the principle of using the amino and benzylic positions for cyclization is well-established.

Photochemically induced cyclization reactions are also a feature of 2-nitrobenzyl compounds. researchgate.netacs.org Upon irradiation, 2-nitrobenzyl compounds can isomerize and undergo cyclization to form intermediates like 1,3-dihydrobenz[c]isoxazol-1-ol derivatives. acs.org While these studies often focus on photolabile protecting groups, they highlight the inherent reactivity of the ortho-nitrobenzyl system towards cyclization. researchgate.netacs.org

Reduction Reactions

Transformations at the Benzylic Position

The benzylic position of this compound is activated by both the aromatic ring and the electron-withdrawing nitro group, making it susceptible to nucleophilic substitution and other reactions. chemistrysteps.com

The reactivity of the benzylic position is due to the ability of the benzene (B151609) ring to stabilize intermediates, such as carbocations or radicals, through resonance. chemistrysteps.comlibretexts.org Benzylic substrates can readily undergo Sₙ1, Sₙ2, E1, and E2 reactions. chemistrysteps.com For this compound, nucleophilic substitution reactions (Sₙ2 type) are expected to be facile, where the fluoride ion acts as a leaving group.

For example, the reaction of 4-nitrobenzyl bromide with various fluoride reagents has been used as a model Sₙ2 reaction to study fluoride nucleophilicity, confirming that substitution occurs readily at the benzylic position. acs.org Similarly, nucleophilic attack by a grignard reagent at the benzylic position is a key step in certain synthetic routes, often requiring the initial conversion of the benzylic carbon into an electrophilic center, for instance, by halogenation. youtube.com

Oxidation of the benzylic position is another common transformation for alkylbenzenes, typically leading to a carboxylic acid group using strong oxidizing agents like KMnO₄ or Na₂Cr₂O₇. chemistrysteps.comlibretexts.org However, this requires the presence of at least one benzylic hydrogen and would transform the -CH₂F group. libretexts.org

Cross-Coupling Reactions Involving Fluorine-Containing Substrates

The activation of carbon-fluorine (C-F) bonds for cross-coupling reactions is a significant challenge in organic synthesis due to the high bond dissociation energy of the C-F bond, the strongest single covalent bond to carbon. worktribe.com Consequently, metal-catalyzed C-F bond activation reactions are less common than those involving other halogens like chlorides, bromides, and iodides. worktribe.com Research in this area has primarily focused on aryl fluorides, with the functionalization of alkyl fluorides, including benzylic fluorides like this compound, remaining a developing field. nih.gov

A key challenge in the cross-coupling of benzylic fluorides is the propensity for side reactions, such as β-hydride elimination, which can lead to the formation of undesired stable styrene (B11656) derivatives. nih.gov Despite these difficulties, progress has been made in the Suzuki cross-coupling of benzylic fluorides. Studies on 4-nitrobenzyl fluoride, a positional isomer of this compound, have demonstrated that C(sp³)-F bonds can be effectively functionalized. nih.gov

In a notable study, the palladium-catalyzed Suzuki cross-coupling of 4-nitrobenzyl fluoride with phenylboronic acid was achieved. The reaction required careful optimization of the catalyst, ligand, and base to suppress side reactions like homocoupling. nih.gov The use of tri(o-tolyl)phosphine as a ligand in combination with a palladium catalyst and cesium carbonate as the base proved highly effective, yielding the desired cross-coupled product in high yield. nih.gov The presence of the nitro group is crucial, as it activates the benzylic position towards the coupling reaction.

Table 1: Palladium-Catalyzed Suzuki Cross-Coupling of 4-Nitrobenzyl Fluoride with Phenylboronic Acid nih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Toluene | 100 | 95 |

| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 100 | 4 |

| Pd(OAc)₂ | dppf | Cs₂CO₃ | Toluene | 100 | 12 |

This research illustrates that while challenging, the cross-coupling of nitro-substituted benzylic fluorides is a viable synthetic strategy. The principles derived from the study of 4-nitrobenzyl fluoride are directly applicable to its 2-nitro isomer, highlighting a pathway for constructing new carbon-carbon bonds at the benzylic position.

Applications in Organic Synthesis and Chemical Biology

2-Nitrobenzyl Fluoride (B91410) as a Building Block

While not typically used as a fluorinating agent, 2-Nitrobenzyl fluoride is a key reagent for installing the 2-nitrobenzyl (oNB) group onto other molecules. tcichemicals.combeilstein-journals.org In this capacity, it functions as an electrophilic building block where the fluoride ion acts as a leaving group in nucleophilic substitution reactions. This process allows for the creation of a wide range of molecules whose activity can be controlled by light.

The 2-nitrobenzyl group can be introduced into molecules that may already contain fluorine at other positions. By protecting a reactive functional group with the oNB moiety, chemists can perform transformations on other parts of the molecule without interference. The subsequent removal of the oNB group with light regenerates the original functional group, completing a step in a complex synthesis. The use of photolabile groups like oNB provides a layer of orthogonality that is distinct from traditional acid- or base-labile protecting groups. thieme-connect.de

This compound serves as a precursor for a variety of photolabile compounds by attaching the 2-nitrobenzyl group to different functional groups. wikipedia.orgorganic-chemistry.org This process, often called "caging," renders the target molecule temporarily inactive. The oNB group is versatile and can protect a broad spectrum of functionalities. wikipedia.org For example, reaction with alcohols yields 2-nitrobenzyl ethers, while reaction with carboxylic acids produces 2-nitrobenzyl esters. thieme-connect.deorganic-chemistry.org This makes this compound and related halides fundamental reagents in the synthesis of photoactivatable substrates used in fields ranging from polymer science to biology. mdpi.com

| Functional Group | Protected Form | General Application |

|---|---|---|

| Alcohol (-OH) | 2-Nitrobenzyl Ether | Protection of hydroxyls in carbohydrates and synthesis. |

| Carboxylic Acid (-COOH) | 2-Nitrobenzyl Ester | Caging of bioactive acids, photoresists, polymer networks. wikipedia.orgmdpi.com |

| Amine (-NH₂) | 2-Nitrobenzyl Carbamate | Protection of amino acids in peptide synthesis. thieme-connect.dewikipedia.org |

| Phosphate (-OPO₃²⁻) | 2-Nitrobenzyl Phosphate Ester | Caging of nucleotides like ATP and DNA synthesis. wikipedia.orgpsu.edu |

| Thiol (-SH) | 2-Nitrobenzyl Thioether | Side-chain protection of cysteine in peptides. thieme-connect.de |

Synthesis of Complex Fluorinated Molecules

Role as a Photoremovable Protecting Group (PPG)

The most significant application of the 2-nitrobenzyl group is as a photoremovable protecting group (PPG), also known as a photocage. wikipedia.org PPGs allow researchers to initiate chemical or biological processes with high spatial and temporal precision using light as a traceless reagent. wikipedia.orgrsc.org

The cleavage of the 2-nitrobenzyl group is a well-studied photochemical process, generally proceeding via a Norrish Type II reaction mechanism. wikipedia.org The process is initiated by the absorption of UV light, typically in the 300–365 nm range. mdpi.com

The key steps are:

Photoexcitation: Upon absorbing a photon, the nitro group is promoted to an excited state. wikipedia.org

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon attached to the leaving group). wikipedia.orgmdpi.com

aci-Nitro Intermediate Formation: This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate. wikipedia.orgpsu.edu

Rearrangement and Cleavage: The aci-nitro intermediate undergoes rapid rearrangement, forming a cyclic isoxazoline (B3343090) derivative which then fragments. mdpi.compsu.edu This final step releases the protected functional group (e.g., an alcohol or carboxylic acid) and the byproduct, 2-nitrosobenzaldehyde. wikipedia.orgmdpi.com

The photochemical properties of the 2-nitrobenzyl group can be fine-tuned by adding substituents to the aromatic ring or the benzylic carbon. This allows for the modulation of its absorption wavelength, quantum yield (efficiency of photorelease), and release kinetics. wikipedia.orgmdpi.com

Ring Substitution: Adding electron-donating groups, such as two methoxy (B1213986) groups in the 4 and 5 positions, creates the 4,5-dimethoxy-2-nitrobenzyl (NV) group. These groups shift the absorption maximum to longer wavelengths (e.g., >320 nm), which is advantageous for biological applications as it reduces potential photodamage to cells. sonar.ch Conversely, adding a second nitro group (e.g., 2,6-dinitrobenzyl) can significantly increase the quantum yield of photolysis. wikipedia.org

Benzylic Substitution: Introducing a methyl group at the benzylic carbon (α-position) can increase the quantum yield of photolysis by approximately five times compared to the unsubstituted version. mdpi.com

These modifications allow chemists to design PPGs with specific release characteristics tailored to the experimental requirements. Factors such as solvent and pH can also influence the rate of cleavage by affecting the stability and decay of the aci-nitro intermediate. wikipedia.orgpsu.edu

| 2-Nitrobenzyl Derivative | Key Feature | Impact on Photorelease |

|---|---|---|

| Unsubstituted (oNB) | Standard PPG | Cleaved by UV light (~300-350 nm), moderate quantum yield. mdpi.com |

| 4,5-Dimethoxy-2-nitrobenzyl (NV) | Two methoxy groups | Shifts absorption to longer wavelengths (>320 nm). sonar.ch |

| α-Methyl-2-nitrobenzyl (MNBE) | Methyl group on benzylic carbon | Increases quantum yield of photolysis (~5x). mdpi.com |

| 2,6-Dinitrobenzyl | Second nitro group | Can quadruple the quantum yield for certain leaving groups. wikipedia.org |

Orthogonality in protecting group chemistry refers to the ability to selectively remove one protecting group without affecting others. thieme-connect.de Photochemical orthogonality is achieved by using multiple PPGs in the same system that respond to different wavelengths of light. rsc.orgnih.gov This allows for the sequential or independent release of different molecules or the activation of different functional groups within the same molecule. researchgate.net

A common strategy involves pairing a 2-nitrobenzyl derivative with a PPG from a different chemical class. acs.orgmdpi.com For example:

A 2-nitrobenzyl group, which is typically cleaved with UV light (~350 nm), can be used alongside a coumarin-based PPG, which can be designed for cleavage with blue light (~450 nm). mdpi.com

Similarly, the p-hydroxyphenacyl (pHP) group is another PPG that can be cleaved at different wavelengths than the oNB group, enabling wavelength-selective deprotection. acs.orgmdpi.com

This approach provides a powerful tool for creating complex, light-controlled systems for applications in materials science, organic synthesis, and biology. rsc.orgresearchgate.net

Photomodulation of Reactivity and Release

Applications in Bioconjugation and Labeling

Bioconjugation involves the attachment of a probe or label to a biomolecule, such as a protein or nucleic acid. The this compound scaffold is particularly suited for creating advanced probes that can be attached to biomolecules and activated by light, or for introducing the positron-emitting isotope fluorine-18 (B77423) for medical imaging.

The 2-nitrobenzyl moiety is one of the most widely used photolabile protecting groups (PPGs), often referred to as "caging" groups. nih.gov These groups can be cleaved using UV light, providing precise spatial and temporal control over the release or activation of a molecule. nih.govacs.orgwikipedia.org Upon irradiation with light (typically < 400 nm), the 2-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the bond at the benzylic position and the release of the protected molecule. wikipedia.orgbiosyn.com This process forms a 2-nitrosobenzaldehyde byproduct. acs.orgnih.gov

This photocleavage capability has been exploited in various bioconjugation strategies. wikipedia.org Derivatives of 2-nitrobenzyl alcohol have been developed as photoreactive groups that show selectivity for amines, enabling applications in photoaffinity labeling and the crosslinking of biomolecules. rsc.org The general strategy involves a photoactive reagent that, upon irradiation, generates a highly reactive intermediate capable of forming a covalent bond with a target biomolecule. uzh.ch

A prime example that combines photoconjugation with radiolabeling involves the derivative 3-azido-5-nitrobenzyl-[18F]fluoride ([18F]ANBF). researchgate.net In this system, the 2-nitrobenzyl core provides the photolabile property, while an azide (B81097) group serves as the photoreactive handle. Upon photoactivation, the aryl azide forms a highly reactive nitrene intermediate that can insert into various chemical bonds on a target biomolecule, forming a stable covalent linkage. drugtargetreview.com This technique has been successfully used to label an oligonucleotide aptamer, demonstrating the feasibility of using nitrobenzyl fluoride derivatives for the light-induced conjugation of biomolecules. researchgate.netresearchgate.net

Fluorine-18 (¹⁸F) is a crucial positron-emitting radionuclide for Positron Emission Tomography (PET) imaging due to its favorable half-life (109.7 min) and low positron energy. uchicago.edu The introduction of ¹⁸F into biomolecules is a key challenge in radiopharmaceutical chemistry. One established method is the "prosthetic group" or "building block" approach, where a small molecule is first radiolabeled with ¹⁸F and then conjugated to the larger biomolecule of interest under mild conditions. uchicago.edunih.gov

Derivatives of this compound are well-suited for this approach. In a notable study, 3-azido-5-nitrobenzyl fluoride ([¹⁸F]ANBF) was synthesized as a radiolabeled, photoactive prosthetic group. researchgate.net The synthesis involved a nucleophilic substitution reaction on a tosylate precursor with no-carrier-added [¹⁸F]fluoride, achieving radiochemical yields of 30–50%. researchgate.netresearchgate.net The purified [¹⁸F]ANBF was then photochemically conjugated to a hexylamine-modified, single-stranded DNA aptamer. researchgate.net This two-step process—radiolabeling followed by photoconjugation—resulted in a radiolabeling efficiency of up to 20%. researchgate.netresearchgate.net This work established that fluorine-18 labeled arylazides based on the nitrobenzyl fluoride scaffold are viable for labeling oligonucleotides for PET imaging applications. researchgate.netnih.gov

In a more general context, the nitro group on an aromatic ring can itself serve as a leaving group for nucleophilic aromatic substitution with [¹⁸F]fluoride, especially when the ring is activated by other electron-withdrawing groups. uchicago.edunih.gov For instance, cyclic RGD peptides have been labeled using precursors containing 4-nitro-3-trifluoromethyl substituted aromatic rings, where the nitro group is displaced by [¹⁸F]fluoride. nih.gov

Photoconjugation Techniques

Development of Fluoride-Sensitive Systems

The development of chemosensors for the detection of specific ions is a significant area of research. Fluoride ion sensors, in particular, have attracted attention due to the ion's roles in biological and environmental systems. These sensors often operate via mechanisms such as hydrogen bonding or fluoride-induced chemical reactions that result in a measurable signal, like a change in color or fluorescence. rsc.orgresearchgate.net For example, sensors based on hydrazide derivatives or naphthalimide nitriles have been shown to detect fluoride through deprotonation or other interactions, leading to a distinct colorimetric response. rsc.orgscirp.orgthieme-connect.de

However, based on available scientific literature, this compound itself is not prominently featured as a core component in the design and development of fluoride-sensitive systems. Its primary applications are centered on its photochemical reactivity and its use as a building block for radiolabeling.

Influence of Fluorine in Asymmetric Catalysis and Ligand Design

The introduction of fluorine into chiral ligands can have a profound impact on the efficacy and stereochemical outcome of metal-catalyzed asymmetric reactions. rsc.orgnih.gov Fluorine is the most electronegative element, and its presence can significantly alter the steric and electronic properties of a ligand. rsc.org These modifications can tune the reactivity and selectivity of the corresponding metal catalyst. rsc.orgliv.ac.uk

Key effects of incorporating fluorine into a ligand scaffold include:

Electronic Tuning : Fluorine atoms act as strong electron-withdrawing groups. This increases the Lewis acidity of the metal center in the catalyst, which can enhance its reactivity. rsc.org For instance, fluorinated BINOL ligands create more electron-deficient titanium catalysts, leading to different outcomes in asymmetric oxidations compared to their non-fluorinated counterparts. rsc.orgutoronto.ca

Stereochemical Control : The electronic effects of fluorine can lead to more compact transition states or altered substrate-catalyst interactions, which can improve enantioselectivity or even cause a complete reversal of the stereochemical outcome compared to non-fluorinated analogues. rsc.org

While no specific chiral ligands derived directly from this compound are widely reported, the principles of fluorine-in-catalysis suggest how such a fragment could influence a catalyst. A ligand incorporating the this compound moiety would possess strong electron-withdrawing properties from both the ortho-nitro group and the benzylic fluorine. This would create a highly electron-deficient environment, which could be harnessed in ligand design to create highly active or uniquely selective catalysts for asymmetric transformations. rsc.orgacs.orgucj.org.ua The design of novel fluorinated ligands, such as those for palladium-catalyzed fluorination or nickel-catalyzed reactions, continues to be an active area of research aimed at leveraging these subtle yet powerful effects. acs.orgacs.org

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization for Enhanced Detection in Chromatography

In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), not all analytes possess structural features that allow for easy detection by common methods such as UV-Visible spectrophotometry or fluorimetry. libretexts.orgpsu.edu Chemical derivatization is a necessary step to transform these analytes into derivatives that are more readily detected, often by introducing a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group). researchgate.netchromatographyonline.com

The primary goal of this derivatization strategy is to attach a molecular tag that strongly absorbs UV or visible light, thereby enhancing the sensitivity and selectivity of the analysis. libretexts.org The 2-nitrobenzyl moiety is an effective chromophore due to its conjugated aromatic system and the presence of the nitro group. chromatographyonline.comchromatographyonline.com

2-Nitrobenzyl fluoride (B91410) can be used as a derivatizing agent for analytes that contain nucleophilic functional groups, such as phenols, amines, and thiols. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nucleophilic group on the analyte attacks the carbon atom bearing the fluoride on the benzene (B151609) ring, displacing the fluoride ion. masterorganicchemistry.com The strong electron-withdrawing nature of the ortho-nitro group is crucial, as it activates the aryl fluoride towards nucleophilic attack, a reaction that is typically difficult for unactivated aryl halides. masterorganicchemistry.com